molecular formula C12H19N3O3S B2682793 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396559-14-0

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2682793
CAS No.: 1396559-14-0
M. Wt: 285.36
InChI Key: YHGLIZPDMNDKBX-UHFFFAOYSA-N
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Description

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (CAS 1396559-14-0) is a synthetic organic compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36 g/mol . It features a 1,4-thiazepan-5-one core, a seven-membered ring containing sulfur, nitrogen, and a ketone group, which is linked to a 4-acetylpiperazine moiety via a carbonyl connector. Compounds based on the thiazepanone and thiazinane (the six-membered ring analog) scaffolds are of significant interest in medicinal chemistry and pharmaceutical research due to their presence in molecules with a wide range of biological activities . For instance, various derivatives have been investigated for their potential as key intermediates in the synthesis of more complex structures . As a building block, this compound is intended for use in research and development activities, such as the exploration of structure-activity relationships or the synthesis of novel chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9(16)14-3-5-15(6-4-14)12(18)10-8-19-7-2-11(17)13-10/h10H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGLIZPDMNDKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the thiazepane intermediate.

    Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine nitrogen can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds:
Compound Name Core Structure Substituents/Modifications Synthesis Method
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one 1,4-Thiazepan-5-one 4-Acetylpiperazine-1-carbonyl Bioconjugation via NHS acrylamide
(R)-6-Amino-1,4-thiazepan-5-one 1,4-Thiazepan-5-one 6-Amino group Not specified (CAS 92814-42-1)
7-(2-Furyl)-1,4-thiazepan-5-one 1,4-Thiazepan-5-one 7-Furyl substituent Not detailed (CAS 2897-08-7)
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide 1,4-Thiazepan-5-one 1,1-Dioxide modification Oxidation of thiazepanone
(2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one 1,4-Thiazepan-5-one 6-Amino, 2-thienyl groups Not specified (CAS 110221-26-6)

Key Differences :

  • Substituent Effects: The acetylpiperazine group in the target compound enhances solubility and hydrogen-bonding capacity compared to amino or thienyl groups in other derivatives .
  • Synthetic Routes : The target compound is synthesized via bioconjugation, while others (e.g., 1,1-dioxide) require oxidation or nucleophilic substitution () .

Physicochemical and Pharmacological Properties

Data Table:
Compound Name Solubility (LogS)* cLogP** Bioactivity/Application Drug-Likeness (SwissADME)
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one -1.2 (predicted) 1.8 Receptor modulation (e.g., ROR-gamma) High solubility, GI permeability
(R)-6-Amino-1,4-thiazepan-5-one -0.8 0.5 Not reported Moderate solubility
7-(2-Furyl)-1,4-thiazepan-5-one -1.5 2.1 Not reported Low solubility
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide -1.0 0.2 Increased polarity High solubility, low permeability
(2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one -1.3 1.5 Antimicrobial potential (inferred) Moderate drug-likeness

Predicted using SwissADME; *Calculated partition coefficient.

Analysis :

  • Solubility : The acetylpiperazine group improves solubility compared to furyl or thienyl derivatives .
  • Bioactivity: The target compound’s acetylpiperazine moiety is linked to receptor binding (e.g., ROR-gamma inverse agonism in ), unlike simpler amino derivatives .
  • Drug-Likeness : Piperazine-containing compounds generally exhibit favorable pharmacokinetics, with high predicted solubility and permeability .

Biological Activity

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiazepane ring and a piperazine moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, with the CAS number 1396559-14-0. Its molecular formula is C12H19N3O3SC_{12}H_{19}N_{3}O_{3}S and it has a molecular weight of approximately 285.36 g/mol .

The biological activity of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in cell proliferation, which is crucial in the context of anticancer activity. The exact mechanisms are still under investigation, but it is believed that the compound modulates signaling pathways that are pivotal in tumor growth and development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one. Compounds structurally related to this molecule have shown significant activity against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests that it may serve as a lead compound for the development of new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate potential efficacy against certain bacterial strains, making it a candidate for further exploration in the field of infectious diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds reveals that 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one possesses unique characteristics due to its thiazepane structure. For example:

Compound NameStructure FeaturesBiological Activity
2-(4-Acetylpiperazine-1-carbonyl)phenyl-1H-benzo[d]imidazole-4-carboxamide Piperazine moietyPARP-1 inhibitor
4-Phenylpiperazin-1-ylpyrimidine-5-carboxamide Piperazine moietyAcetylcholinesterase inhibitor

The presence of the thiazepane ring in 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one imparts distinct biological properties that differentiate it from these similar compounds .

Case Studies and Research Findings

Research has focused on synthesizing analogs of 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one to assess their biological activities systematically. In one study, derivatives were tested for their anticancer effects using human cancer cell lines. The results indicated that modifications to the piperazine or thiazepane moieties could enhance potency and selectivity against cancer cells .

Another case study investigated the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited significant antibacterial activity, warranting further investigation into their mechanisms of action .

Q & A

Q. How can cross-disciplinary approaches enhance research outcomes?

  • Answer : Integrate:
  • Chemical engineering : Develop continuous manufacturing processes.
  • Data science : Apply machine learning to SAR datasets for predictive modeling.
  • Regulatory science : Align preclinical data with ICH guidelines for translational relevance .

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